

Methyl 3-Oxocyclohexanecarboxylate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Methyl 3-oxocyclohexanecarboxylate
Cat. No.:	B080407

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **methyl 3-oxocyclohexanecarboxylate**, a versatile building block in organic synthesis. This document covers its synthesis, key chemical reactions, and physical and spectroscopic properties, offering valuable insights for its application in research and drug development.

Core Properties of Methyl 3-Oxocyclohexanecarboxylate

Methyl 3-oxocyclohexanecarboxylate is a cyclic β -keto ester that serves as a valuable intermediate in the synthesis of a wide range of more complex molecules. Its bifunctional nature, containing both a ketone and an ester group, allows for a variety of chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **methyl 3-oxocyclohexanecarboxylate** is presented in the table below.

Property	Value
Molecular Formula	C ₈ H ₁₂ O ₃
Molecular Weight	156.18 g/mol
CAS Number	13148-83-9
Appearance	Colorless to light yellow liquid
Boiling Point	121-123 °C at 16 Torr
Density	1.111 ± 0.06 g/cm ³ (Predicted)
Storage Temperature	Room Temperature (Sealed in dry conditions)

Spectroscopic Data

The structural elucidation of **methyl 3-oxocyclohexanecarboxylate** is supported by various spectroscopic techniques. A summary of the available data is provided below.

Spectroscopic Data	Values
¹ H NMR	Spectral data is available in various databases.
¹³ C NMR	Spectral data is available in various databases.
Infrared (IR)	Spectral data is available in various databases.
Mass Spectrometry (MS)	GC-MS data is available, showing characteristic fragmentation patterns.

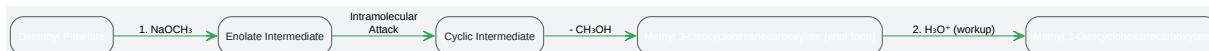
Synthesis of Methyl 3-Oxocyclohexanecarboxylate

The primary and most efficient method for the synthesis of **methyl 3-oxocyclohexanecarboxylate** is the Dieckmann condensation of dimethyl pimelate.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.^[1] For the synthesis of **methyl 3-oxocyclohexanecarboxylate**, the starting

material is dimethyl pimelate (a 1,7-diester).^[2] The reaction is typically carried out in the presence of a strong base, such as sodium methoxide.^[2]



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Dieckmann Condensation Pathway

Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate

The following is a representative experimental protocol for the synthesis of **methyl 3-oxocyclohexanecarboxylate** via Dieckmann condensation.

Materials:

- Dimethyl pimelate
- Sodium methoxide
- Toluene (anhydrous)
- Hydrochloric acid (10% aqueous solution)
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

- A solution of dimethyl pimelate in anhydrous toluene is added dropwise to a stirred suspension of sodium methoxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

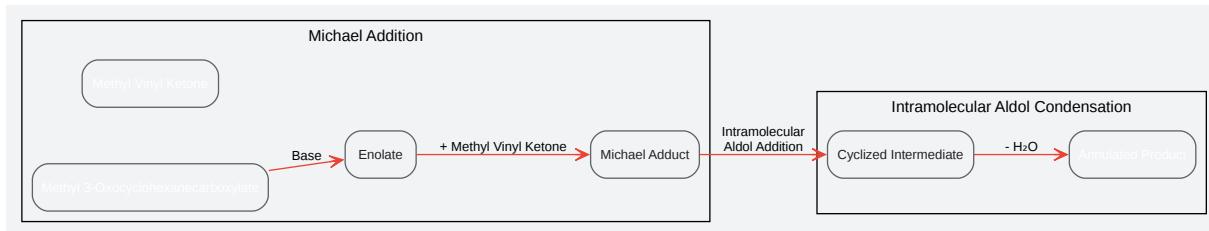
- The reaction mixture is heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, the reaction mixture is quenched by the slow addition of a 10% aqueous hydrochloric acid solution until the mixture is acidic.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude **methyl 3-oxocyclohexanecarboxylate**.
- The crude product can be purified by vacuum distillation to afford the pure β -keto ester.

Key Reactions of Methyl 3-Oxocyclohexanecarboxylate

The presence of both a ketone and an ester functional group, along with an enolizable α -proton, makes **methyl 3-oxocyclohexanecarboxylate** a versatile substrate for various organic transformations, most notably the Robinson annulation.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by a sequence of a Michael addition followed by an intramolecular aldol condensation. **Methyl 3-oxocyclohexanecarboxylate** can serve as the Michael donor, reacting with a Michael acceptor such as methyl vinyl ketone to form a bicyclic α,β -unsaturated ketone.



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Robinson Annulation Pathway

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone

The following is a representative experimental protocol for the Robinson annulation of **methyl 3-oxocyclohexanecarboxylate** with methyl vinyl ketone. This protocol is adapted from a similar procedure for 2-methylcyclohexanone.

Materials:

- **Methyl 3-oxocyclohexanecarboxylate** (1.0 equiv.)
- Methyl vinyl ketone (1.2 equiv.)
- Sodium ethoxide (1.1 equiv.)
- Anhydrous ethanol
- 5% Hydrochloric acid (aq.)
- Saturated sodium bicarbonate solution (aq.)
- Brine (saturated NaCl solution)

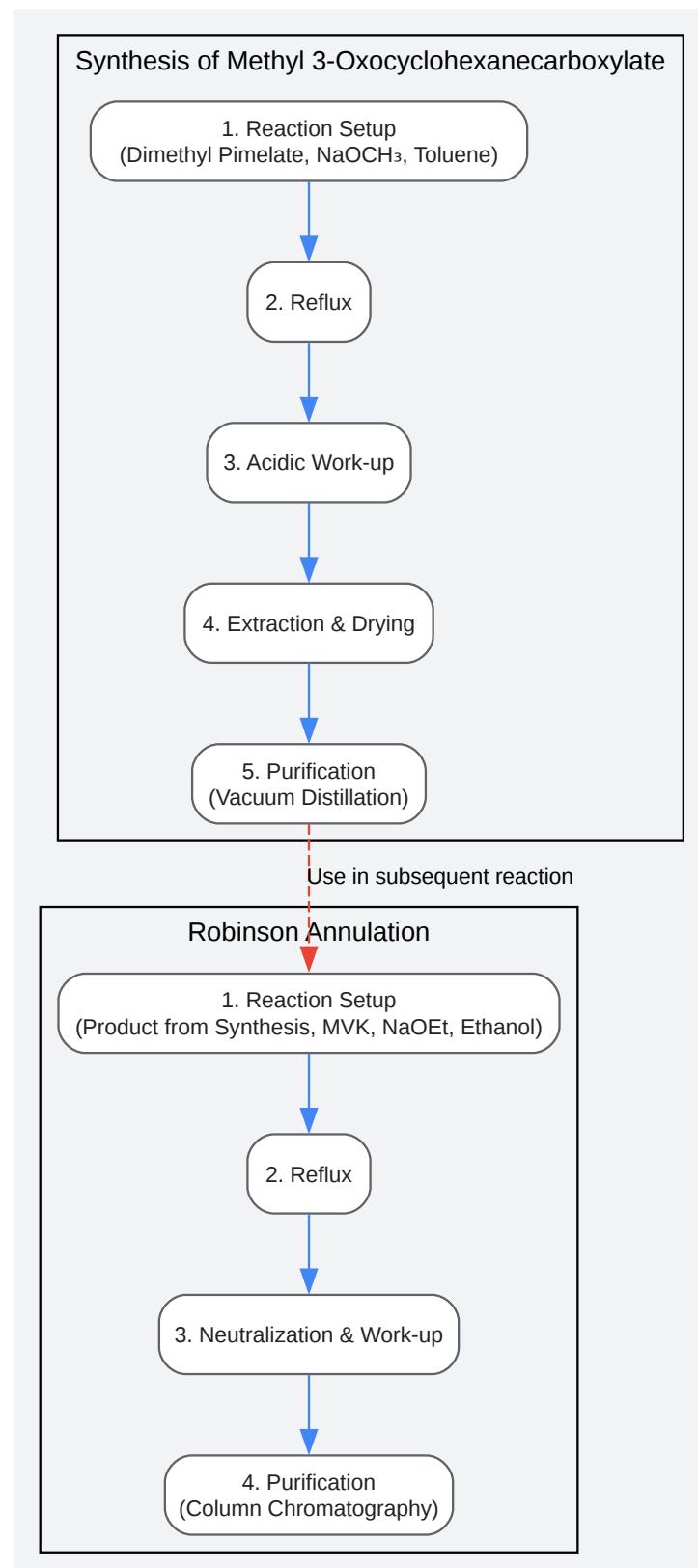
- Anhydrous magnesium sulfate
- Dichloromethane (DCM)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve **methyl 3-oxocyclohexanecarboxylate** (1.0 equiv.) in anhydrous ethanol.
- Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
- Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes.
- Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.
- Work-up: Cool the reaction mixture to room temperature and neutralize with 5% hydrochloric acid. Remove the ethanol under reduced pressure. The residue is then taken up in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Overview

The general workflow for the synthesis of **methyl 3-oxocyclohexanecarboxylate** and its subsequent use in a Robinson annulation is depicted below.



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General Experimental Workflow

Conclusion

Methyl 3-oxocyclohexanecarboxylate is a key synthetic intermediate with broad applications in organic synthesis. Its preparation via the Dieckmann condensation and its utility in reactions such as the Robinson annulation make it a valuable tool for the construction of complex cyclic and polycyclic systems. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.

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References

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- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
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